molecular formula C17H16N4O4S B11008002 Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11008002
M. Wt: 372.4 g/mol
InChI Key: CDWUYQSXXGSXBE-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of amidoximes with carboxylic acids or their derivatives.

    Coupling Reactions: The thiazole and oxadiazole rings are then coupled through a series of reactions involving acylation and condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and biological activity.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of thiazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 5-methyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-10-14(16(23)24-2)20-17(26-10)18-12(22)8-9-13-19-15(21-25-13)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,18,20,22)

InChI Key

CDWUYQSXXGSXBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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